(4-Nitrophenyl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

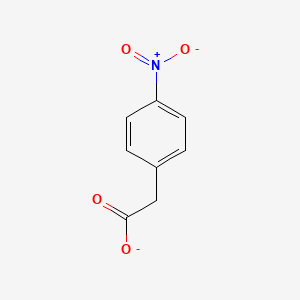

(4-nitrophenyl)acetate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of (4-nitrophenyl)acetic acid; it is the major species at pH 7.3. It is a conjugate base of a (4-nitrophenyl)acetic acid.

科学研究应用

Enzyme Substrate in Assays

Role in Phosphatase Assays

(4-Nitrophenyl)acetate serves as a substrate for various phosphatases, including alkaline phosphatase and protein tyrosine phosphatase. The hydrolysis of this compound releases p-nitrophenol, which can be quantified spectrophotometrically due to its yellow color at a wavelength of 405 nm. This property makes it a valuable tool in enzyme kinetics studies and diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA) .

Colorimetric Detection

The reaction of this compound with phosphatases leads to a color change that can be measured, allowing for the determination of enzyme activity. This method is favored due to its simplicity and the ability to conduct high-throughput screening .

Biocatalyst Development

Designing Esterases

Recent studies have focused on engineering novel esterases that exhibit high activity towards this compound. For instance, a de novo designed esterase demonstrated significant lytic activity against this substrate, indicating its potential for industrial applications where robust biocatalysts are required . This work highlights the importance of computational methods in enzyme design, paving the way for future advancements in biocatalysis.

Applications in Organic Synthesis

this compound is utilized as a reagent in organic synthesis, particularly in the formation of esters and other derivatives. Its reactivity allows for the introduction of the nitrophenyl group into various organic molecules, facilitating the synthesis of complex compounds used in pharmaceuticals and agrochemicals .

Case Study: Esterase Activity Optimization

A study aimed at optimizing esterase activity towards this compound involved point mutations to enhance catalytic efficiency. The engineered esterase exhibited improved performance compared to natural enzymes, demonstrating the potential for tailored biocatalysts in industrial processes .

Case Study: Enzyme Activity Measurement

In another research project, this compound was employed to evaluate the activity of various phosphatases under different conditions. The results indicated that factors such as pH and temperature significantly influenced enzyme kinetics, underscoring the utility of this substrate in biochemical research .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Enzyme Assays | Used as a substrate for phosphatases to quantify enzyme activity | Colorimetric detection at 405 nm |

| Biocatalyst Development | Engineered esterases designed for high activity towards this compound | Significant lytic activity confirmed |

| Organic Synthesis | Reagent for synthesizing esters and introducing nitrophenyl groups | Facilitates complex compound synthesis |

化学反应分析

Hydrolysis Reactions

The primary reaction of (4-nitrophenyl)acetate is its hydrolysis, which can occur through both non-catalyzed and enzyme-catalyzed mechanisms.

-

Non-Catalyzed Hydrolysis : The hydrolysis of this compound in aqueous solutions leads to the formation of p-nitrophenol and acetic acid. The reaction can be represented as:

4 Nitrophenyl acetate+H2O→p Nitrophenol+Acetic Acid

The kinetics of this reaction can be influenced by factors such as pH, temperature, and the presence of solvents.

-

Enzyme-Catalyzed Hydrolysis : Various enzymes catalyze the hydrolysis of this compound, including trypsin, chymotrypsin, and carbonic anhydrase.

-

Trypsin : The study of trypsin-catalyzed hydrolysis indicates that the reaction proceeds through a three-stage mechanism involving enzyme-substrate complex formation, acetylation of the enzyme, and deacetylation to regenerate the active enzyme. The pH dependence suggests that the active site may be influenced by protonation states of amino acid residues .

-

Carbonic Anhydrase : Research shows that carbonic anhydrase III catalyzes the hydrolysis at a site distinct from its active site for CO2 hydration. The pH profile indicates involvement of a group with a pKa around 6.5 .

-

Kinetic Studies

Kinetic studies have been conducted to understand the reaction rates and mechanisms involved in the hydrolysis of this compound:

-

Kinetic Parameters : For enzymatic reactions, parameters such as Michaelis-Menten constants Km and turnover numbers kcat are critical. For example, a study using carboxylesterase revealed a Km value of 0.83 mmol/L and an IC50 value indicating inhibition by bis(p-nitrophenyl) phosphate .

-

Brönsted-Type Plots : These plots help elucidate the relationship between reaction rates and acidity/basicity of nucleophiles involved in the hydrolysis process .

Thermodynamic Data

Thermodynamic studies provide insights into the enthalpy changes associated with hydrolysis reactions:

-

The standard enthalpy change (ΔrH∘) for the hydrolysis of this compound has been calculated to be approximately -27.2 kJ/mol under specific conditions . This negative value indicates that the reaction is exothermic.

Key Findings from Studies

-

The hydrolysis of this compound is a versatile reaction for studying enzymatic activity due to its clear colorimetric change upon product formation.

-

Enzymatic reactions involving this compound often exhibit complex kinetics influenced by various factors including substrate concentration and enzyme characteristics.

Data Table

| Reaction Type | Enzyme/Condition | Km (mmol/L) | kcat (s−1) | ΔrH∘ (kJ/mol) |

|---|---|---|---|---|

| Non-Catalyzed Hydrolysis | Aqueous Solution | N/A | N/A | -27.2 |

| Trypsin-Catalyzed Hydrolysis | Trypsin | N/A | N/A | N/A |

| Carbonic Anhydrase | Carbonic Anhydrase III | N/A | N/A | N/A |

| Carboxylesterase | Carboxylesterase | 0.83 | N/A | N/A |

属性

分子式 |

C8H6NO4- |

|---|---|

分子量 |

180.14 g/mol |

IUPAC 名称 |

2-(4-nitrophenyl)acetate |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)/p-1 |

InChI 键 |

YBADLXQNJCMBKR-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。